3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 503184-34-7
VCID: VC0041984
InChI: InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3
SMILES: COC1=NC(=C(C=C1)I)C(F)(F)F
Molecular Formula: C7H5F3INO
Molecular Weight: 303.023

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

CAS No.: 503184-34-7

Cat. No.: VC0041984

Molecular Formula: C7H5F3INO

Molecular Weight: 303.023

* For research use only. Not for human or veterinary use.

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine - 503184-34-7

Specification

CAS No. 503184-34-7
Molecular Formula C7H5F3INO
Molecular Weight 303.023
IUPAC Name 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3
Standard InChI Key OALNBVZKAAUOCT-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)I)C(F)(F)F

Introduction

Physical and Chemical Properties

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine has the molecular formula C7H5F3INO. Based on this molecular composition and structural analysis, we can identify key physical and chemical properties that define this compound.

Physical Properties

While specific physical data for 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is not directly available in the search results, properties can be estimated based on structurally similar compounds. For instance, related compounds such as 3-Iodo-2-(trifluoromethyl)pyridine have documented physical properties that provide a reference point.

Property3-Iodo-2-(trifluoromethyl)pyridine2-Iodo-6-(trifluoromethyl)pyridineEstimated for 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Molecular Weight272.99 g/mol 272.99 g/mol 303.02 g/mol
Density1.975 g/cm³ 1.974 g/cm³ ~2.0 g/cm³
Boiling Point210.089°C at 760 mmHg 206°C ~215-220°C
Flash Point80.859°C 79°C ~85°C
Physical StateSolidSolidSolid

The addition of a methoxy group in 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine likely increases its molecular weight compared to the non-methoxylated analogues and potentially alters other physical properties such as boiling point and solubility.

Chemical Properties

The chemical behavior of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is largely determined by its three key functional groups:

  • The trifluoromethyl group (CF3) at position 2 is strongly electron-withdrawing, which affects the electron distribution in the pyridine ring and influences reactivity patterns.

  • The iodine atom at position 3 serves as an excellent leaving group and provides a reactive site for various transformations, particularly cross-coupling reactions.

  • The methoxy group at position 6 is moderately electron-donating and can participate in certain reactions or influence the reactivity of other positions on the ring.

This combination of functional groups creates a molecule with unique electronic properties and reactivity, making it potentially valuable in complex organic synthesis.

Chemical Reactions

Based on its structure, 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is expected to participate in various chemical transformations, particularly those involving the reactive iodine atom.

Cross-Coupling Reactions

The iodine atom at position 3 makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, including:

Reaction TypeCoupling PartnerExpected Product
Suzuki-MiyauraBoronic acids/esters3-Aryl/alkyl substituted derivatives
SonogashiraTerminal alkynes3-Alkynyl derivatives
StilleOrganostannanes3-Substituted derivatives
NegishiOrganozinc compounds3-Substituted derivatives

Applications in Organic Synthesis

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine likely serves as a valuable building block in organic synthesis due to its unique functionality and potential for further transformation.

As a Synthetic Intermediate

The presence of an iodine atom makes this compound particularly useful as a synthetic intermediate in the construction of more complex molecular structures. Through various coupling reactions, the iodine can be replaced with diverse functional groups, enabling the synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science.

Scaffold for Heterocyclic Compounds

The pyridine core with its specific substitution pattern provides a scaffold for the development of heterocyclic compounds with potential biological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic properties .

Future Research Directions

Research on 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and related compounds continues to evolve, with potential developments in several areas:

Synthetic Methodology Development

Further refinement of synthetic methods for the efficient and selective preparation of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine could make this compound more accessible for various applications. Advances in transition metal catalysis, flow chemistry, and other modern synthetic techniques could provide more efficient routes to this and related compounds.

Exploration of Biological Activities

Systematic investigation of the potential biological activities of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and its derivatives could reveal new applications in medicinal chemistry. The unique combination of functional groups in this compound might confer interesting and potentially useful biological properties.

Materials Science Applications

Functionalized pyridines have shown promise in materials science applications, including organic electronics and photovoltaics. The unique electronic properties conferred by the trifluoromethyl group and other substituents could make derivatives of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine interesting candidates for exploration in these fields.

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